2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol is a complex organic compound featuring a triazole ring, a phenol group, and a tert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the tert-Butylphenyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, to attach the tert-butylphenyl group to the triazole ring.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by linking the triazole and phenol components through an imine formation reaction, typically using an aldehyde and an amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenol and triazole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
Oxidation: Quinones derived from the phenol group.
Reduction: Amines derived from the imine group.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its triazole and phenol groups, which can coordinate to metal centers.
Biology
In biological research, it may serve as a scaffold for the development of enzyme inhibitors or other bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antimicrobial or anticancer agent, given the bioactivity associated with triazole derivatives.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring and phenol group could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and coordination to metal ions.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
- 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol
Uniqueness
Compared to similar compounds, 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol stands out due to the presence of the ethoxy group, which can influence its solubility and reactivity. Additionally, the specific arrangement of functional groups may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-5-27-17-8-6-7-15(18(17)26)13-22-25-19(23-24-20(25)28)14-9-11-16(12-10-14)21(2,3)4/h6-13,26H,5H2,1-4H3,(H,24,28)/b22-13+ |
InChI Key |
FWLQHCRMECDWCN-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.